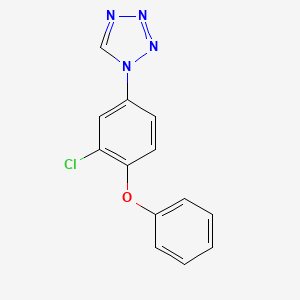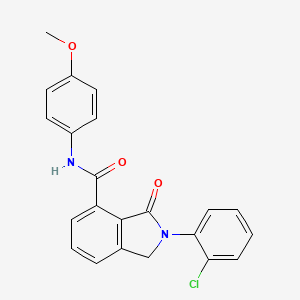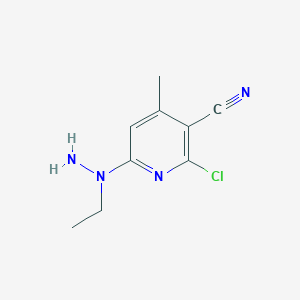
1-(3-chloro-4-phenoxyphenyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a phenyl ring substituted with a chlorine atom and a phenoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
The synthesis of 1-(3-chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of 3-chloro-4-iodophenol with phenol in the presence of a base to form 3-chloro-4-phenoxyphenol.
Introduction of the Tetrazole Ring: The phenoxyphenyl intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring, forming the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
化学反应分析
1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include sodium azide, bases (e.g., sodium hydroxide), and catalysts (e.g., palladium-based catalysts). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(3-chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to changes in cellular pathways and physiological responses, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
1-(3-Chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
1-(3-Chloro-4-phenoxyphenyl)ethanone: This compound shares the phenoxyphenyl structure but differs in the presence of an ethanone group instead of a tetrazole ring.
2-Chloro-4-[(3-chloro-4-phenoxyphenyl)sulfonyl]-1-phenoxybenzene: This compound features a sulfonyl group and an additional phenoxy group, leading to different chemical properties and applications.
3-[Chloro(4-phenoxyphenyl)methyl]bicyclo[3.1.0]hexane: This compound has a bicyclic structure, which imparts unique steric and electronic properties compared to the tetrazole derivative.
The uniqueness of 1-(3-chloro-4-phenoxyphenyl)-1H-1,2,3,4-tetrazole lies in its tetrazole ring, which provides distinct reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C13H9ClN4O |
|---|---|
分子量 |
272.69 g/mol |
IUPAC 名称 |
1-(3-chloro-4-phenoxyphenyl)tetrazole |
InChI |
InChI=1S/C13H9ClN4O/c14-12-8-10(18-9-15-16-17-18)6-7-13(12)19-11-4-2-1-3-5-11/h1-9H |
InChI 键 |
ZWMOVHPLWLOHDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N3C=NN=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15003231.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B15003237.png)
![1-(2-hydroxy-5-methylphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15003245.png)

![4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B15003259.png)
![2-amino-7-[3-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15003266.png)
![2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B15003271.png)
![N-(4-fluorophenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide](/img/structure/B15003278.png)
![2-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B15003280.png)
![1-(3-bromophenyl)-4-(3-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B15003286.png)
![7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15003291.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15003304.png)
![9,10-Dimethyl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B15003314.png)
